Chloroprednisone

Overview

Description

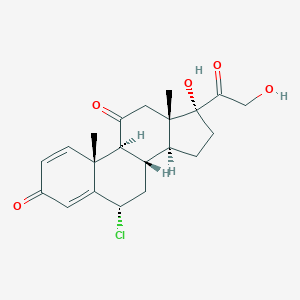

Chloroprednisone is a 21-hydroxy steroid.

Mechanism of Action

Target of Action

Chloroprednisone is a glucocorticoid . Glucocorticoids are a type of corticosteroid hormone that is very effective at reducing inflammation and suppressing the immune system. The primary target of glucocorticoids is the glucocorticoid receptor, a type of nuclear receptor that is present inside almost every cell in the body .

Mode of Action

This can result in increased expression of anti-inflammatory proteins and decreased expression of pro-inflammatory proteins .

Biochemical Pathways

Glucocorticoids in general can affect a wide range of biochemical pathways, including those involved in immune response, metabolism, and inflammation .

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The result of this compound’s action is a reduction in inflammation and suppression of the immune response . This can be beneficial in treating conditions that involve overactive immune responses or excessive inflammation .

Action Environment

The action of this compound, like other glucocorticoids, can be influenced by various environmental factors. For example, factors such as the presence of other medications, the patient’s overall health status, and genetic factors can all influence how a patient responds to this compound .

Biochemical Analysis

Biochemical Properties

Chloroprednisone plays a significant role in biochemical reactions as a glucocorticoid. It interacts with glucocorticoid receptors, which are a type of nuclear receptor that regulates gene expression. The interaction between this compound and glucocorticoid receptors involves binding to the receptor, leading to a conformational change that allows the receptor to translocate to the nucleus. Once in the nucleus, the receptor-chloroprednisone complex binds to glucocorticoid response elements (GREs) in the DNA, modulating the transcription of target genes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can suppress the expression of pro-inflammatory genes and enhance the expression of anti-inflammatory genes. This modulation of gene expression leads to a reduction in inflammation and immune response . Additionally, this compound can affect cellular metabolism by altering the expression of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with glucocorticoid receptors. Upon binding, this compound induces a conformational change in the receptor, allowing it to interact with specific DNA sequences known as glucocorticoid response elements (GREs). This interaction can either activate or repress the transcription of target genes, depending on the nature of the GREs. This compound can also inhibit the activity of certain enzymes, such as phospholipase A2, which is involved in the production of pro-inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its anti-inflammatory effects over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to this compound can also lead to changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively reduce inflammation without causing significant adverse effects. At high doses, this compound can lead to toxic effects, such as immunosuppression and metabolic disturbances . Threshold effects have been observed, where a certain dosage is required to achieve the desired anti-inflammatory effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glucocorticoid pathway. It interacts with enzymes such as 11-Beta hydroxysteroid dehydrogenase, which converts inactive glucocorticoids to their active forms. This compound can also affect metabolic flux by altering the expression of enzymes involved in glucose and lipid metabolism . These changes can lead to variations in metabolite levels and overall metabolic activity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can also influence its overall efficacy and duration of action.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be localized to the nucleus, where it interacts with glucocorticoid receptors and modulates gene expression . The localization of this compound within subcellular compartments can also affect its stability and degradation.

Biological Activity

Chloroprednisone is a synthetic glucocorticoid, a derivative of prednisone, that exhibits significant biological activity primarily through its interaction with glucocorticoid receptors (GR). This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

This compound functions by binding to glucocorticoid receptors in various tissues, leading to a cascade of biological effects. The binding enhances the transcription of anti-inflammatory proteins while suppressing pro-inflammatory mediators.

- Glucocorticoid Receptor Activation : this compound has been shown to activate GR with varying potency, which influences its efficacy in treating conditions like inflammation and autoimmune diseases. Studies indicate that chlorination at the C-9 position increases glucocorticoid activity significantly—up to fourfold compared to non-chlorinated counterparts .

Biological Effects

The biological effects of this compound can be categorized into several key areas:

- Anti-inflammatory Activity : this compound reduces inflammation by inhibiting the production of cytokines and other inflammatory mediators. This property makes it valuable in treating conditions such as asthma and rheumatoid arthritis.

- Immunosuppressive Effects : It suppresses the immune response, which can be beneficial in autoimmune diseases but may increase susceptibility to infections.

- Metabolic Effects : Like other glucocorticoids, this compound affects glucose metabolism and can lead to side effects such as hyperglycemia and weight gain.

In Vitro Studies

Research has demonstrated that this compound exhibits potent anti-inflammatory properties in vitro. For instance, studies measuring the inhibition of pro-inflammatory cytokines showed significant reductions when treated with this compound compared to controls.

| Study | Findings |

|---|---|

| This compound increased GR activity fourfold compared to non-chlorinated steroids. | |

| Notable anti-inflammatory effects were observed in cell cultures treated with this compound. |

Case Studies

Several clinical cases highlight the application of this compound in medical practice:

- Case Study 1 : A patient with severe asthma exacerbation was treated with this compound. The patient's symptoms improved significantly within 48 hours, demonstrating the drug's rapid anti-inflammatory action.

- Case Study 2 : In a clinical trial involving patients with rheumatoid arthritis, those receiving this compound showed a marked reduction in joint swelling and pain compared to those on placebo.

Safety and Side Effects

While this compound is effective for many conditions, it is not without risks. Common side effects include:

- Increased Risk of Infection : Due to its immunosuppressive effects.

- Metabolic Changes : Such as weight gain and altered glucose metabolism.

- Gastrointestinal Issues : Including potential ulcers or bleeding.

Properties

IUPAC Name |

(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15,18,23,27H,4,6,8-10H2,1-2H3/t12-,13-,15-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSLCOWKFFNQKK-ZPSUVKRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@@H](C4=CC(=O)C=C[C@]34C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030368 | |

| Record name | Chloroprednisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52080-57-6 | |

| Record name | Chloroprednisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52080-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroprednisone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroprednisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15970 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloroprednisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroprednisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPREDNISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564IBO56IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the local effects of Chloroprednisone Acetate based on the provided research?

A1: Unfortunately, the provided abstract does not offer specific details on the local effects of this compound Acetate. The title suggests a focus on "local effects," indicating the research likely investigated the drug's impact at a specific site of administration or within a particular tissue or organ. Further investigation into the full text of the research article [] would be required to elaborate on these local effects and their implications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.